molecular formula C30H46O4 B1247009 Dillenic acid B

Dillenic acid B

Cat. No. B1247009
M. Wt: 470.7 g/mol
InChI Key: WOKFCRPNGIVPEZ-FVYGZGRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dillenic acid B is a natural product found in Dillenia papuana with data available.

Scientific Research Applications

Antibacterial Properties

Research reveals that compounds like Dillenic Acid B, found in Dillenia papuana, exhibit significant antibacterial activities. For instance, Nick, Wright, Sticher, and Rali (1994) isolated triterpenoids, including Dillenic Acids A, B, and C, from Dillenia papuana, demonstrating antibacterial effectiveness against Bacillus subtilis, Escherichia coli, and Micrococcus luteus. These findings underscore the potential of Dillenic Acid B in developing antibacterial agents (Nick et al., 1994).

Antioxidant Activity

The extracts from Dillenia indica, which contain compounds like Dillenic Acid B, have shown promising antioxidant properties. Abdille, Singh, Jayaprakasha, and Jena (2005) reported that the extracts, rich in phenolic content, exhibit significant antioxidant capacity. This suggests that Dillenic Acid B could contribute to the protective effects against oxidative stress-related diseases (Abdille et al., 2005).

Potential in Cancer Treatment

There's evidence suggesting the role of Dillenia species, including compounds like Dillenic Acid B, in cancer treatment. For example, a study by Foo et al. (2015) explored the cytotoxic effects of Dillenia suffruticosa root extract, potentially containing Dillenic Acid B, on breast cancer cells. This highlights the potential application of these compounds in developing novel anticancer therapies (Foo et al., 2015).

Anti-inflammatory and Wound Healing Properties

A study by Kviecinski et al. (2016) demonstrated the healing effects of Dillenia indica fruit extracts standardized to betulinic acid on psoriasis-like wounds in rats. This suggests that Dillenic Acid B, as part of these extracts, may possess anti-inflammatory and wound healing properties, useful in dermatological applications (Kviecinski et al., 2016).

Enzymatic Browning Inhibition in Food Products

Biswas, Chanda, Kar, and Mukherjee (2017) studied the tyrosinase inhibitory mechanism of betulinic acid from Dillenia indica, relevant to Dillenic Acid B. Their findings suggest that these compounds could be useful in preventing enzymatic browning reactions in food, enhancing food preservation (Biswas et al., 2017).

properties

Product Name

Dillenic acid B

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(2S,4aS,6aR,6aS,6bR,8aR,10R,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-25(2)21-10-11-30(7)22(28(21,5)17-20(31)23(25)32)9-8-18-19-16-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h8,19,21-23,32H,9-17H2,1-7H3,(H,33,34)/t19-,21-,22+,23-,26+,27-,28-,29+,30+/m0/s1

InChI Key

WOKFCRPNGIVPEZ-FVYGZGRVSA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC(=O)[C@@H](C5(C)C)O)C)C)(C)C(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CC(=O)C1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

synonyms

2-oxo-3-hydroxyolean-12-en-30-oic acid
3-hydroxy-2-oxoolean-12-en-30-oic acid
dillenic acid B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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